molecular formula C6H14N2O B235610 4-O-Allylxylopyranose triacetate CAS No. 140222-17-9

4-O-Allylxylopyranose triacetate

Cat. No.: B235610
CAS No.: 140222-17-9
M. Wt: 316.3 g/mol
InChI Key: IWTRNBRXGUIOPT-RBKKPWLPSA-N
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Description

4-O-Allylxylopyranose triacetate is a chemically modified carbohydrate derivative characterized by a xylopyranose backbone substituted with three acetyl groups (-OAc) and an allyl (-CH₂CH=CH₂) group at the 4-O position. This structure confers unique physicochemical properties, including enhanced solubility in organic solvents and reactivity for further functionalization (e.g., via thiol-ene "click" chemistry) . Its synthesis typically involves selective acetylation and allylation of xylose precursors, with structural confirmation relying on nuclear magnetic resonance (NMR) spectroscopy, particularly the distinctive ABX coupling pattern observed in the methylene protons of the acetylated arabopyranose analogs .

Properties

CAS No.

140222-17-9

Molecular Formula

C6H14N2O

Molecular Weight

316.3 g/mol

IUPAC Name

[(3R,4S,5R)-2,3-diacetyloxy-5-prop-2-enoxyoxan-4-yl] acetate

InChI

InChI=1S/C14H20O8/c1-5-6-18-11-7-19-14(22-10(4)17)13(21-9(3)16)12(11)20-8(2)15/h5,11-14H,1,6-7H2,2-4H3/t11-,12+,13-,14?/m1/s1

InChI Key

IWTRNBRXGUIOPT-RBKKPWLPSA-N

SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](COC([C@@H]1OC(=O)C)OC(=O)C)OCC=C

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C

Synonyms

4-O-allyl-D-xylopyranose
4-O-allylxylopyranose
4-O-allylxylopyranose triacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triacetylated Xylopyranose Derivatives

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate (Catalogue Number: TX221)
  • Structure: Shares the triacetylated xylopyranose core but replaces the allyl group with a trichloroacetimidate (-N=C(O)CCl₃) moiety at the 1-O position.
  • Applications: Primarily used as a glycosyl donor in oligosaccharide synthesis due to its reactivity in glycosylation reactions .
  • Stability : The trichloroacetimidate group enhances electrophilicity, making it more reactive but less stable under humid conditions compared to the allyl-substituted triacetate.

Table 1: Structural and Functional Comparison

Property 4-O-Allylxylopyranose Triacetate 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate
Substituent Position 4-O-Allyl 1-O-Trichloroacetimidate
Acetylation Pattern 2,3,4-Tri-O-acetyl 2,3,4-Tri-O-acetyl
Reactivity Allyl enables click chemistry Electrophilic glycosyl donor
Stability Moderate (allyl is less reactive) Low (hydrolysis-prone)
Primary Use Synthetic intermediate Glycosylation reagent

Glycosylated Flavonoid Derivatives

Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-glucopyranoside]
  • Structure: Contains a β-D-xylopyranosyl unit linked to a glucopyranoside, forming a flavonoid glycoside.
  • Applications: Studied for antioxidant and anti-inflammatory properties, contrasting with the synthetic utility of this compound .
  • Solubility : Hydrophilic due to glycosylation, unlike the lipophilic triacetate.

Key Differences :

  • Functional Groups: The flavonoid derivative lacks acetyl/allyl groups, emphasizing biological activity over chemical reactivity.
  • Synthesis Complexity : Glycosylation requires enzymatic or multi-step chemical methods, whereas triacetates are simpler to derivatize.

Polymeric Triacetates (Textile Fibers)

Cellulose Triacetate (ES ISO 1833-10:2012)
  • Structure : A polymer of β-1,4-linked glucose units, fully acetylated at the 2, 3, and 6 positions.
  • Applications: Used in textiles and films, differing from small-molecule triacetates like this compound, which serve as intermediates in organic synthesis .
  • Stability : High thermal and chemical resistance due to polymeric structure, unlike the hydrolyzable ester bonds in small-molecule triacetates.

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